molecular formula C12H9NO5 B1668474 Acetic acid, ((4-methyl-2-oxo-2H-1-benzopyran-6-yl)amino)oxo- CAS No. 75919-69-6

Acetic acid, ((4-methyl-2-oxo-2H-1-benzopyran-6-yl)amino)oxo-

Cat. No.: B1668474
CAS No.: 75919-69-6
M. Wt: 247.20 g/mol
InChI Key: XPKFKLSUAKCMOS-UHFFFAOYSA-N
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Description

CGP-13143 is a bio-active chemical compound known for its significant role in various scientific research fields. It is a customized synthesis product with a molecular formula of C12H9NO5 and a molecular weight of 247.2

Preparation Methods

Chemical Reactions Analysis

CGP-13143 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of CGP-13143, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

CGP-13143 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on cellular processes and signaling pathways. In medicine, CGP-13143 is investigated for its potential therapeutic applications, including its role in regulating insulin-like growth factor-1 homeostasis and enhancing neuroprotective effects . In industry, CGP-13143 is utilized in the development of new materials and chemical products .

Mechanism of Action

The mechanism of action of CGP-13143 involves its interaction with specific molecular targets and pathways. It is known to regulate insulin-like growth factor-1 homeostasis, which plays a crucial role in various physiological processes. CGP-13143 enhances neuroprotective effects and improves neurotrophic function in central nervous system diseases. The exact molecular targets and pathways involved in these effects are still under investigation, but they are believed to include interactions with specific receptors and signaling molecules .

Comparison with Similar Compounds

CGP-13143 is unique compared to other similar compounds due to its specific chemical structure and bioactivity. Similar compounds include cyclic glycine-proline, which also belongs to the group of bioactive 2,5-diketopiperazines . CGP-13143 has distinct properties and applications that set it apart from other compounds in this group. Its ability to regulate insulin-like growth factor-1 homeostasis and enhance neuroprotective effects makes it a valuable compound in scientific research .

References

Properties

CAS No.

75919-69-6

Molecular Formula

C12H9NO5

Molecular Weight

247.20 g/mol

IUPAC Name

2-[(4-methyl-2-oxochromen-6-yl)amino]-2-oxoacetic acid

InChI

InChI=1S/C12H9NO5/c1-6-4-10(14)18-9-3-2-7(5-8(6)9)13-11(15)12(16)17/h2-5H,1H3,(H,13,15)(H,16,17)

InChI Key

XPKFKLSUAKCMOS-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)C(=O)O

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C=C2)NC(=O)C(=O)O

Appearance

Solid powder

75919-69-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CGP 13143
CGP-13143
N-(4-methyl-7-coumarinyl)oxalic acid amide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetic acid, ((4-methyl-2-oxo-2H-1-benzopyran-6-yl)amino)oxo-
Reactant of Route 2
Acetic acid, ((4-methyl-2-oxo-2H-1-benzopyran-6-yl)amino)oxo-
Reactant of Route 3
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Acetic acid, ((4-methyl-2-oxo-2H-1-benzopyran-6-yl)amino)oxo-
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Acetic acid, ((4-methyl-2-oxo-2H-1-benzopyran-6-yl)amino)oxo-
Reactant of Route 5
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Acetic acid, ((4-methyl-2-oxo-2H-1-benzopyran-6-yl)amino)oxo-
Reactant of Route 6
Reactant of Route 6
Acetic acid, ((4-methyl-2-oxo-2H-1-benzopyran-6-yl)amino)oxo-

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